molecular formula C21H24N2O4 B150619 Pteropodine CAS No. 5629-60-7

Pteropodine

Cat. No.: B150619
CAS No.: 5629-60-7
M. Wt: 368.4 g/mol
InChI Key: JMIAZDVHNCCPDM-QLMFUGSGSA-N
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Mechanism of Action

Target of Action

Pteropodine, also known as Uncarine C, is a heterohimbine-type oxindole alkaloid . It is primarily found in the plant ‘Cat’s Claw’ (Uncaria tomentosa) . The compound’s primary targets are related to the modulation of the immune system and the nervous system .

Mode of Action

This compound interacts with its targets, leading to significant changes in the immune and nervous systems . It has been found to exhibit anti-inflammatory effects in various specific and non-specific tests . For instance, it showed a 51%, 66%, and 70% inhibitory effect at doses of 10, 20, and 40 mg/kg, respectively, in the rat paw edema test .

Biochemical Pathways

This compound affects several biochemical pathways related to inflammation and oxidative stress . It has been found to decrease the rate of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered doxorubicin . Furthermore, it has been shown to induce lymphocyte production in mice .

Pharmacokinetics

Its anti-inflammatory and antioxidant effects suggest that it is bioavailable and can reach its targets effectively .

Result of Action

The molecular and cellular effects of this compound’s action are significant. It has been found to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice administered with doxorubicin . Furthermore, it partially corrected bone marrow cytotoxicity induced by doxorubicin, as it showed an improvement in the rate of polychromatic erythrocytes . Additionally, it increased the production of lymphocytes by up to 25.8% over the control value along a 96-hour assay .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the study conditions, such as the animal model used and the dosage administered, can significantly impact the compound’s anti-inflammatory and antioxidant effects . .

Biochemical Analysis

Biochemical Properties

Pteropodine has been found to interact with various enzymes and proteins, playing a significant role in biochemical reactions . It modulates the functions of M1 muscarinic and 5-HT2 receptors . These interactions are crucial for its biomedical properties related to the modulation of the immune and nervous systems .

Cellular Effects

This compound exerts several effects on different types of cells and cellular processes . It influences cell function by modulating the immune system, nervous system, and inflammatory processes . For instance, it has been shown to decrease the frequency of sister-chromatid exchanges and micronucleated polychromatic erythrocytes in mice .

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and changes in gene expression . It enhances the current responses evoked by both acetylcholine and 5-hydroxyhyptamine (5-HT) in a concentration-dependent and reversible manner .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time . It has been observed to have a significant inhibitory effect on myeloperoxidase enzyme activity . This indicates that this compound may have long-term effects on cellular function.

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . For example, in a rat paw edema test, a 51%, 66%, and 70% inhibitory effect was observed with 10, 20, and 40 mg/kg of this compound, respectively .

Metabolic Pathways

It is known to interact with various enzymes and cofactors

Preparation Methods

Synthetic Routes and Reaction Conditions: Uncarine C can be isolated from the ethanol extracts of Uncaria macrophylla using pH-zone refining counter-current chromatography. The process involves a two-phase solvent system composed of petroleum ether, ethyl acetate, isopropanol, and water (2:6:3:9, v/v), with 10 mM triethylamine in the organic stationary phase and 5 mM hydrochloric acid in the aqueous mobile phase .

Industrial Production Methods: The industrial production of Uncarine C primarily relies on the extraction from natural sources, given the complexity of its structure. The extraction process involves the use of ethanol as a solvent, followed by purification using counter-current chromatography .

Chemical Reactions Analysis

Types of Reactions: Uncarine C undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying its structure to enhance its biological activity or to synthesize derivatives for further study.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize Uncarine C.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce specific functional groups within the molecule.

    Substitution: Substitution reactions often involve nucleophiles such as amines or thiols under basic conditions.

Major Products Formed: The major products formed from these reactions include various derivatives of Uncarine C, which are studied for their enhanced or altered biological activities .

Scientific Research Applications

Uncarine C has a wide range of scientific research applications:

    Chemistry: It is used as a precursor for synthesizing other complex alkaloids and for studying reaction mechanisms.

    Biology: Uncarine C is investigated for its role in modulating immune responses and its potential as an anti-inflammatory agent.

    Medicine: The compound shows promise in cancer research due to its cytotoxic effects on tumor cells. It is also studied for its potential in treating neurological disorders and cardiovascular diseases.

    Industry: Uncarine C is explored for its use in developing new pharmaceuticals and nutraceuticals

Comparison with Similar Compounds

    Uncarine E: Another alkaloid found in Uncaria species, known for its anti-inflammatory and immunomodulatory properties.

    Rhynchophylline: An alkaloid with similar biological activities, including neuroprotective and cardiovascular benefits.

    Mitraphylline: Known for its anti-inflammatory and anti-cancer properties.

Uniqueness of Uncarine C: Uncarine C stands out due to its potent anti-cancer activity and its ability to modulate the immune system effectively. Its unique structure allows for diverse chemical modifications, making it a valuable compound for drug development and research .

Properties

IUPAC Name

methyl (1S,4aS,5aS,6R,10aS)-1-methyl-2'-oxospiro[1,4a,5,5a,7,8,10,10a-octahydropyrano[3,4-f]indolizine-6,3'-1H-indole]-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H24N2O4/c1-12-14-10-23-8-7-21(16-5-3-4-6-17(16)22-20(21)25)18(23)9-13(14)15(11-27-12)19(24)26-2/h3-6,11-14,18H,7-10H2,1-2H3,(H,22,25)/t12-,13-,14-,18-,21+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMIAZDVHNCCPDM-QLMFUGSGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2CN3CCC4(C3CC2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1[C@@H]2CN3CC[C@]4([C@@H]3C[C@@H]2C(=CO1)C(=O)OC)C5=CC=CC=C5NC4=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H24N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101319093
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

368.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5629-60-7
Record name Pteropodine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5629-60-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Uncarine C
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005629607
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Pteropodine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101319093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5629-60-7
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Record name PTEROPODINE
Source FDA Global Substance Registration System (GSRS)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the chemical structure of uncarine C and what is its molecular formula and weight?

A1: Uncarine C is a complex organic molecule with the following characteristics:

  • Molecular Weight: 368.43 g/mol []

Q2: How does uncarine C's structure differ from its stereoisomer, uncarine E?

A2: Uncarine C and uncarine E (isopteropodine) are epimers, meaning they differ in the configuration at a single stereocenter. Specifically, they differ in the configuration at the spiro carbon atom. Uncarine C possesses an R configuration at this spiro center, while uncarine E possesses an S configuration. [, , ]

Q3: What methods have been used to isolate and purify uncarine C from plant material?

A3: Several techniques have proven effective in isolating and purifying uncarine C:

  • pH-Zone Refining Counter-Current Chromatography: This method has been successfully employed to separate and purify uncarine C from Uncaria macrophylla Wall extracts, achieving over 96% purity. []

Q4: What spectroscopic data is available for uncarine C?

A4: Researchers have utilized various spectroscopic techniques to characterize uncarine C, including:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR studies have been crucial in elucidating the structure and stereochemistry of uncarine C, particularly in differentiating it from other closely related alkaloids. [, ]
  • Circular Dichroism (CD) Spectroscopy: CD spectroscopy has been employed to study the stereochemistry of uncarine C and related compounds. []

Q5: Are there any known effects of uncarine C on memory and cognitive function?

A6: While research in this area is limited, one study explored the effects of uncarine C, among other Uncaria tomentosa alkaloids, on amnesia induced in mice. The results suggest potential effects on memory retention, but further investigation is needed. []

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